Cross-Coupling: Iodo vs. Bromo vs. Chloro Reactivity
5-Iodofuran-2-amine is expected to undergo oxidative addition to Pd(0) catalysts at a rate that is approximately 10²–10⁴ times faster than its 5-bromo counterpart and 10³–10⁶ times faster than its 5-chloro counterpart, based on the well-established class-level reactivity trend for aryl halides in Pd-catalyzed cross-coupling reactions [1]. This rate acceleration originates from the lower carbon–halogen bond dissociation energy of the C–I bond (~53 kcal/mol) relative to C–Br (~67 kcal/mol) and C–Cl (~81 kcal/mol) [2]. Consequently, 5-iodofuran-2-amine can participate in Suzuki–Miyaura and Sonogashira couplings under significantly milder conditions—lower temperatures (ambient to 40°C vs. 60–100°C for bromides), reduced catalyst loadings (0.1–1 mol% Pd vs. 1–5 mol%), and shorter reaction times—thereby preserving the integrity of acid- or heat-sensitive functional groups elsewhere in the target molecule [1].
| Evidence Dimension | Relative oxidative addition rate with Pd(0) (class-level, normalized to aryl iodide = 1) |
|---|---|
| Target Compound Data | Aryl iodide (including 5-iodofuran-2-amine): relative rate ~1 (fastest among halogens) |
| Comparator Or Baseline | Aryl bromide (5-bromofuran-2-amine): relative rate ~10⁻² to 10⁻⁴; Aryl chloride (5-chlorofuran-2-amine): relative rate ~10⁻³ to 10⁻⁶ |
| Quantified Difference | 10²–10⁴-fold rate advantage over Br analog; 10³–10⁶-fold over Cl analog |
| Conditions | Palladium(0)-catalyzed Suzuki–Miyaura cross-coupling; oxidative addition is the rate-determining step (class-level generalization from primary organometallic literature) |
Why This Matters
A 10²–10⁴-fold rate advantage in oxidative addition directly translates to higher coupling yields under milder conditions, reducing side-product formation and enabling sequential coupling strategies that fail with less reactive bromo or chloro analogs.
- [1] Miyaura, N. and Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. doi:10.1021/cr00039a007. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, Table 9.1. C–I: 53, C–Br: 67, C–Cl: 81 kcal/mol. View Source
